molecular formula C71H64F2N2O21 B13900522 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Cat. No.: B13900522
M. Wt: 1319.3 g/mol
InChI Key: UTOYCOKRJWZPNT-SQNCZLKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flutax 2, also known as Oregon Green 488 paclitaxel, is a green-fluorescent derivative of paclitaxel. Paclitaxel, originally isolated from the bark of the western yew tree (Taxus brevifolia), is a potent anti-neoplastic agent. Flutax 2 is primarily used for imaging microtubules in live cells, isolated cytoskeletons, and microtubule suspensions .

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

Flutax 2 exerts its effects by binding to microtubules with high affinity (Ka 10^7 M^-1). This binding stabilizes the microtubules, preventing their depolymerization. The fluorescent label on Flutax 2 allows for the visualization of microtubules under a fluorescence microscope .

Comparison with Similar Compounds

Flutax 2 is compared with other fluorescent derivatives of paclitaxel, such as Flutax 1 and BODIPY FL paclitaxel:

Flutax 2 stands out due to its high photostability, strong binding affinity to microtubules, and specific fluorescence properties, making it a valuable tool in scientific research.

Properties

Molecular Formula

C71H64F2N2O21

Molecular Weight

1319.3 g/mol

IUPAC Name

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C71H64F2N2O21/c1-33-51(93-67(88)57(80)56(37-17-11-8-12-18-37)75-62(82)38-19-13-9-14-20-38)31-71(89)61(95-66(87)39-21-15-10-16-22-39)59-69(7,60(81)58(91-35(3)76)55(33)68(71,5)6)52(30-53-70(59,32-90-53)96-36(4)77)94-65(86)34(2)74-63(83)40-23-24-41(42(25-40)64(84)85)54-43-26-45(72)47(78)28-49(43)92-50-29-48(79)46(73)27-44(50)54/h8-29,34,51-53,56-59,61,78,80,89H,30-32H2,1-7H3,(H,74,83)(H,75,82)(H,84,85)/t34-,51-,52-,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1

InChI Key

UTOYCOKRJWZPNT-SQNCZLKBSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=C(C(=O)C=C1OC1=CC(=C(C=C19)F)O)F)C(=O)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=C(C(=O)C=C1OC1=CC(=C(C=C19)F)O)F)C(=O)O)C)OC(=O)C

Origin of Product

United States

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